molecular formula C5H11NO2 B568932 (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran CAS No. 1350734-61-0

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

Cat. No.: B568932
CAS No.: 1350734-61-0
M. Wt: 117.148
InChI Key: KUCSFTQJADYIQH-RFZPGFLSSA-N
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Description

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both amino and hydroxy functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the chemoenzymatic synthesis, which involves the selective acylation of the amino group using specific enzymes . This method ensures high enantiomeric excess and yields.

Industrial Production Methods

Industrial production of this compound often involves the resolution of racemic mixtures. This process includes the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

(3R,4R)-3-Amino-4-hydroxy-tetrahydropyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound within the target site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran include other chiral amino alcohols and tetrahydropyran derivatives. Examples include (2R,3R)-2-Amino-3-hydroxybutane and (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique chemical and biological properties. This stereochemistry is crucial for its interaction with molecular targets, making it a valuable compound in the development of stereospecific drugs and catalysts .

Properties

IUPAC Name

(3R,4R)-3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]([C@@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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